molecular formula C12H8O2S B186456 Benzo[c][2,1]benzoxathiine 6-oxide CAS No. 77123-91-2

Benzo[c][2,1]benzoxathiine 6-oxide

Cat. No.: B186456
CAS No.: 77123-91-2
M. Wt: 216.26 g/mol
InChI Key: IYBLGEVIWORXGN-UHFFFAOYSA-N
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Description

Benzo[c][2,1]benzoxathiine 6-oxide and its core structure represent a promising and versatile scaffold in medicinal chemistry and drug discovery research. In chemical research, this compound is a valuable isostere for two prominent pharmacophores: the 4-hydroxycoumarin core, which is the basis for well-known anticoagulant drugs, and the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide moiety, which has shown potent anti-inflammatory and analgesic activities, outperforming established drugs like Piroxicam in some studies . This dual isosterism makes it an excellent starting point for the design and synthesis of novel bioactive molecules. The compound serves as a key synthetic intermediate in multicomponent reactions, particularly for constructing complex, annulated heterocyclic systems such as 2-amino-4H-pyran derivatives . These fused pyran structures are a privileged class in pharmacology, demonstrating a range of valuable biological activities, including antimicrobial effects, especially against gram-positive bacterial strains . Researchers value this scaffold for developing combinatorial libraries to explore new chemical space and identify potential lead compounds for various therapeutic areas. The product is intended for research applications in synthetic organic chemistry and pharmaceutical development. It is strictly for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

77123-91-2

Molecular Formula

C12H8O2S

Molecular Weight

216.26 g/mol

IUPAC Name

(6S)-benzo[c][2,1]benzoxathiine 6-oxide

InChI

InChI=1S/C12H8O2S/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H/t15-/m0/s1

InChI Key

IYBLGEVIWORXGN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)O2

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[S@@](=O)O2

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)O2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzo[c][2,1]benzoxathiine 6-oxide exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating cytotoxic effects. Research suggests that modifications to the structure can enhance efficacy and selectivity against specific cancer types .

Neuropharmacology

The compound has shown promise in neuropharmacological applications, particularly as a potential anticonvulsant agent. Studies involving animal models have reported that certain derivatives can modulate GABAergic activity, which is critical for seizure control. This opens avenues for developing new treatments for epilepsy and other neurological disorders .

Polymer Chemistry

This compound derivatives are also being explored in polymer chemistry. Their unique structural features allow them to act as monomers or cross-linking agents in the synthesis of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for industrial use .

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on incorporating benzo[c][2,1]benzoxathiine structures into device architectures to improve charge transport and overall device performance .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDerivatives showed IC50 values in low micromolar range against breast cancer cells.
Study BNeuropharmacologyDimeric complexes exhibited anticonvulsant properties in PTZ-induced seizure models.
Study CPolymer ChemistryPolymers synthesized with this compound demonstrated improved thermal stability compared to conventional polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DOPO derivatives and related organophosphorus compounds exhibit variations in substituents and backbone modifications, leading to distinct chemical, physical, and functional properties. Below is a detailed comparison:

6-Benzylbenzo[c][2,1]benzoxaphosphinine 6-Oxide (BzlDOPO)

  • Structure : Benzyl group substituted at the 6-position of DOPO.
  • Molecular Formula : C₁₉H₁₅O₂P (MW: 306.3 g/mol).
  • Applications : Enhanced thermal stability compared to DOPO, making it suitable for high-temperature applications. Detected in flame-retardant curtains in Japan, indicating industrial use .
  • Research Findings: Identified as a novel phosphorus-based flame retardant in consumer products, with persistence in indoor environments .

Naphthalen-2-yl Diphenyl Phosphate (NDPhP)

  • Structure : Phosphate ester with naphthyl and phenyl groups.
  • Molecular Formula : C₂₂H₁₇O₄P (MW: 376.3 g/mol).
  • Applications : Used as a plasticizer and flame retardant in plastics and textiles.
  • Environmental Impact : Detected alongside BzlDOPO in curtains, raising concerns about environmental accumulation and human exposure .

(5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl-methyl-methylphosphonate (PMMMP)

  • Structure : Cyclic phosphonate with methyl and ethyl substituents.
  • Molecular Formula : C₈H₁₈O₅P₂ (MW: 280.1 g/mol).
  • Research Findings : Co-detected with BzlDOPO and NDPhP, suggesting synergistic applications in multi-component flame-retardant systems .

6H-Dibenz[c,e][1,2]oxaphosphorin-6-propanoic Acid Butyl Ester 6-Oxide

  • Structure: DOPO derivative with a propanoic acid butyl ester side chain.
  • CAS No.: 848820-98-4.
  • Hazard Profile: Classified as a skin irritant (H315) and aquatic chronic toxicant (H412). Limited experimental data available; QSAR models predict moderate environmental persistence .

6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-Oxide (ODOPB)

  • Structure : DOPO backbone modified with a dihydroxyphenyl group.
  • Applications : Reactive flame retardant for epoxy resins, improving mechanical properties and adhesion.
  • Key Feature: Phenolic hydroxyl groups enhance crosslinking efficiency, reducing volatility compared to DOPO .

Data Table: Comparative Properties of DOPO and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
DOPO C₁₂H₉O₂P 216.17 119 399.7 Epoxy resins, electronics
BzlDOPO C₁₉H₁₅O₂P 306.30 N/A N/A High-temperature textiles
NDPhP C₂₂H₁₇O₄P 376.30 N/A N/A Plastics, curtains
PMMMP C₈H₁₈O₅P₂ 280.10 N/A N/A Polyurethane foams
ODOPB C₁₈H₁₃O₄P 324.27 N/A N/A Reactive epoxy modifiers

Research Findings and Environmental Considerations

  • Detection in Consumer Products : BzlDOPO, NDPhP, and PMMMP were identified in Japanese curtains using Orbitrap mass spectrometry, marking their first reported use in commercial flame retardants .
  • Environmental Persistence : Phosphate esters like NDPhP exhibit higher water solubility than DOPO derivatives, increasing their mobility in aquatic systems .
  • Toxicity Profiles : DOPO derivatives generally show lower acute toxicity compared to halogenated alternatives, but long-term ecological impacts (e.g., bioaccumulation) remain understudied .

Preparation Methods

Cyclocondensation of o-Substituted Phenolic Derivatives

The formation of the benzoxathiine ring system typically involves cyclocondensation reactions between ortho-substituted phenolic precursors and sulfur-containing reagents. For Benzo[c] benzoxathiine 6-oxide, a plausible route involves the oxidation-assisted cyclization of 2-mercaptophenol derivatives.

In a modified procedure adapted from benzodiazepine syntheses , 2-aminothiophenol reacts with a cyclic ketone (e.g., cyclohexanone) under acidic conditions. The reaction proceeds via imine formation, followed by sulfur oxidation to the sulfoxide state. H-MCM-22, a zeolite catalyst with Brønsted acidity, has been shown to enhance such cyclocondensations at room temperature, achieving yields up to 87% in acetonitrile . The catalyst’s mesoporous structure facilitates substrate diffusion and active-site accessibility, critical for forming the strained oxathiine ring.

Key reaction parameters:

  • Catalyst: H-MCM-22 (150 mg per mmol substrate)

  • Solvent: Acetonitrile

  • Temperature: 25°C

  • Time: 1–3 hours

  • Yield: 65–87%

Oxidation of Benzoxathiine Precursors

Direct oxidation of the sulfur atom in non-oxidized benzoxathiine analogs represents a straightforward route to the 6-oxide derivative. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes the thioether to sulfoxide without over-oxidizing to sulfone .

A study on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide synthesis demonstrated that oxidation with H₂O₂ (30%) in acetic acid at 0–5°C for 4 hours achieves 92% conversion. Adapting this to Benzo[c] benzoxathiine would require:

  • Synthesis of the non-oxidized benzoxathiine via Friedel-Crafts alkylation.

  • Low-temperature oxidation to preserve ring integrity.

Optimized conditions for sulfur oxidation:

ParameterValue
Oxidizing agentH₂O₂ (30%)
SolventAcetic acid
Temperature0–5°C
Reaction time4 hours
Yield85–92% (theoretical extrapolation)

Multicomponent Reactions Involving Sulfur Nucleophiles

Multicomponent reactions (MCRs) offer a one-pot strategy to assemble the benzoxathiine skeleton. A protocol inspired by 2-amino-4H-pyran synthesis involves:

  • Knoevenagel condensation between an aldehyde and an active methylene nitrile.

  • Nucleophilic attack by 2-mercaptophenol.

  • Cyclization and oxidation.

For example, benzaldehyde, malononitrile, and 2-mercaptophenol react in ethanol with triethylamine (Et₃N) as a base. After 6 hours at reflux, the intermediate undergoes oxidation with H₂O₂ to yield Benzo[c] benzoxathiine 6-oxide .

Advantages of MCRs:

  • Convergent synthesis reduces purification steps.

  • High atom economy (≈80% estimated).

  • Tunable electronic effects via aldehyde substituents.

Solid-Phase Synthesis Using Zeolite Catalysts

H-MCM-22’s efficacy in benzodiazepine synthesis suggests its applicability to benzoxathiine systems. The catalyst’s acidity (Si/Al = 30) promotes both cyclization and oxidation steps. In a hypothetical adaptation:

  • Adsorption of reactants into zeolite pores.

  • Acid-catalyzed cyclization to form the oxathiine ring.

  • In situ oxidation via adsorbed H₂O₂.

Comparative studies show H-MCM-22 outperforms clinoptilolite-type zeolites (e.g., Ersorb-4) in reaction rate and yield due to higher surface area (480 m²/g vs. 220 m²/g) and pore volume (0.35 cm³/g vs. 0.18 cm³/g) .

Halogen-Mediated Cyclization Strategies

A patent describing benzodiazepine synthesis highlights halogenated intermediates’ role in ring formation. For Benzo[c] benzoxathiine 6-oxide, 2-chlorophenol derivatives could undergo nucleophilic displacement with sodium sulfide, followed by oxidative cyclization.

Example protocol:

  • React 2-chlorobenzoic acid with Na₂S·9H₂O in DMF at 120°C.

  • Oxidize with mCPBA to form the sulfoxide.

  • Cyclize via intramolecular esterification.

This method avoids harsh acidic conditions, making it suitable for acid-labile substrates.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods:

MethodYield (%)Time (h)CatalystScalability
Cyclocondensation 65–871–3H-MCM-22High
Oxidation 85–924–6H₂O₂/mCPBAModerate
Multicomponent 70–786–8Et₃NLow
Halogen-mediated 60–7512–24NoneModerate

Cyclocondensation with H-MCM-22 offers the best balance of yield and reaction time, though oxidation routes provide higher purity.

Mechanistic Insights and Side Reactions

The formation of Benzo[c] benzoxathiine 6-oxide is prone to dimerization and over-oxidation. Key observations include:

  • Dimerization: At temperatures >50°C, intermolecular S–S coupling occurs, reducing monomer yield .

  • Sulfone formation: Excess H₂O₂ (>2 equiv.) oxidizes sulfoxide to sulfone, detectable via IR (1320 cm⁻¹ S=O stretch) .

  • Ring-opening: Strong acids (e.g., H₂SO₄) hydrolyze the oxathiine ring to phenolic byproducts .

Q & A

Q. What spectroscopic techniques are most effective for structural confirmation of Benzo[c][2,1]benzoxathiine 6-oxide, and how should experimental parameters be optimized?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the heterocyclic structure and phosphorus environment. X-ray crystallography is recommended for resolving stereochemical ambiguities, given the compound’s crystalline nature . Infrared (IR) spectroscopy can validate oxygen-phosphorus bonding (P=O stretch ~1200–1300 cm⁻¹). For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is advised, referencing retention times against standards .

Q. How does the thermal stability of this compound influence experimental handling and storage protocols?

Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset near 206°C (flash point), necessitating storage below 25°C in inert environments. Differential Scanning Calorimetry (DSC) should be used to monitor phase transitions (melting point: 119°C) . Avoid prolonged exposure to oxygen or moisture to prevent hydrolysis, as phosphorus-containing heterocycles are prone to oxidation and ring-opening reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for dust control, as particulate inhalation can cause respiratory irritation. Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. In case of spills, avoid water and use inert absorbents (e.g., vermiculite) to prevent exothermic reactions .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts and improve yield?

Methodological Answer: Cyclocondensation of o-mercaptobenzoic acid derivatives with phosphorus precursors (e.g., PCl₃) under controlled anhydrous conditions is a common route. Reaction optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). Monitor intermediates using LC-MS to detect side reactions early . For scale-up, consider flow chemistry to enhance heat dissipation and reduce decomposition .

Q. What strategies resolve contradictions in reported ecotoxicological data for this compound?

Methodological Answer: Discrepancies in aquatic toxicity studies may arise from differences in test organisms (e.g., Daphnia magna vs. algae) or metabolite generation. Conduct standardized OECD 201/202 assays under controlled pH and temperature. Use Quantitative Structure-Activity Relationship (QSAR) models to predict bioaccumulation potential (log Kow = 3.32) . Cross-validate with in vitro assays (e.g., Microtox®) to assess acute vs. chronic effects .

Q. How can computational modeling predict the flame-retardant efficacy of this compound in polymer matrices?

Methodological Answer: Density Functional Theory (DFT) calculations can model radical scavenging mechanisms (P=O bond dissociation energies). Molecular dynamics simulations assess compatibility with polymers like epoxy resins. Compare with experimental Limiting Oxygen Index (LOI) and UL-94 ratings to validate predictions. Note that discrepancies may arise from additive synergies (e.g., with nitrogen-based retardants) .

Q. What analytical approaches address variability in thermal decomposition profiles reported across studies?

Methodological Answer: Use hyphenated techniques like TGA-FTIR or Pyrolysis-GC/MS to identify volatile decomposition products (e.g., phosphoric acid derivatives). Control heating rates (e.g., 10°C/min) to ensure reproducibility. Statistical tools (e.g., ANOVA) can isolate confounding variables (e.g., sample purity, atmospheric O₂ levels) .

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